Lipophilicity Differentiation: LogP Comparison of 4-Position vs. 5-Position Hydroxymethyl Isoxazole Isomers
The 4-substituted isomer exhibits a calculated LogP of approximately 1.46-1.5 [1], whereas the 5-substituted positional isomer demonstrates a measured LogP of 1.9 [2]. This ~0.4 LogP unit difference corresponds to a theoretical ~2.5-fold difference in octanol-water partition coefficient, which may significantly influence membrane permeability and solubility characteristics in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 (calculated, ChemScene) to 1.5 (Chem-Space) |
| Comparator Or Baseline | (3-(tert-Butyl)isoxazol-5-yl)methanol (CAS 202817-06-9): LogP = 1.9 |
| Quantified Difference | ΔLogP ≈ 0.4-0.44 units |
| Conditions | Calculated/predicted LogP values from vendor computational chemistry databases |
Why This Matters
A 0.4 LogP unit difference translates to measurable divergence in aqueous solubility and membrane partitioning behavior, making isomer substitution unacceptable for ADME profiling studies.
- [1] Chem-Space. (n.d.). (3-tert-butyl-1,2-oxazol-4-yl)methanol Properties. Chem-Space Building Blocks Database. View Source
- [2] ChemExper Chemical Directory. (n.d.). (3-tert-butyl-1,2-oxazol-4-yl)methanol physicochemical properties. ChemExper Database Entry 1232817. View Source
